An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzenesulfonyl chloride
An In-depth Technical Guide to 5-Chloro-2,4-difluorobenzenesulfonyl chloride
CAS Number: 13656-57-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2,4-difluorobenzenesulfonyl chloride, a key building block in modern medicinal and agricultural chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Properties and Data
5-Chloro-2,4-difluorobenzenesulfonyl chloride is a trifunctional aromatic compound, featuring a reactive sulfonyl chloride group and a di-fluorinated, chlorinated phenyl ring. These features make it a valuable intermediate for introducing the 5-chloro-2,4-difluorophenylsulfonyl moiety into target molecules, which can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties.[1]
Table 1: Physicochemical Properties of 5-Chloro-2,4-difluorobenzenesulfonyl chloride
| Property | Value | Reference |
| CAS Number | 13656-57-0 | [2][3] |
| Molecular Formula | C₆H₂Cl₂F₂O₂S | [3] |
| Molecular Weight | 247.05 g/mol | [4] |
| Appearance | Solid | [4] |
| SMILES | Fc1cc(F)c(cc1Cl)S(Cl)(=O)=O | [4] |
| InChI Key | XMNXVDULKLCZFG-UHFFFAOYSA-N | [4] |
Table 2: Spectral Data Summary
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.5 ppm), showing coupling to each other and to the fluorine atoms. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. Carbons attached to fluorine will show characteristic C-F coupling. The carbon bearing the sulfonyl chloride group will be significantly deshielded. |
| FT-IR (cm⁻¹) | Strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group (around 1370-1410 cm⁻¹ and 1160-1200 cm⁻¹).[5] Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂ and Cl. |
Synthesis and Reactivity
Synthesis of 5-Chloro-2,4-difluorobenzenesulfonyl chloride
A common route for the synthesis of aryl sulfonyl chlorides is through the diazotization of an appropriate aniline derivative, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. An alternative approach involves the direct chlorosulfonation of a substituted benzene.
Experimental Protocol: Synthesis of Arylsulfonyl Chlorides via Diazotization (General Procedure)
This is a general procedure that can be adapted for the synthesis of 5-Chloro-2,4-difluorobenzenesulfonyl chloride from 5-chloro-2,4-difluoroaniline.
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Diazotization: 5-Chloro-2,4-difluoroaniline is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Sulfonylation: A solution of sulfur dioxide in acetic acid is prepared and cooled to 10-15 °C. A catalytic amount of copper(I) chloride is added. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, with vigorous stirring. The temperature is maintained at 10-15 °C during the addition.
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Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured into ice-water. The precipitated crude 5-Chloro-2,4-difluorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.
Caption: Generalized synthesis workflow for 5-Chloro-2,4-difluorobenzenesulfonyl chloride.
Key Reactions: Synthesis of Sulfonamides
The most prominent reaction of 5-Chloro-2,4-difluorobenzenesulfonyl chloride is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is fundamental to its application in drug discovery.
Experimental Protocol: General Synthesis of N-substituted-5-chloro-2,4-difluorobenzenesulfonamides
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Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Sulfonyl Chloride: The flask is cooled to 0 °C in an ice bath. A solution of 5-Chloro-2,4-difluorobenzenesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is diluted with the solvent and washed successively with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride, and finally with brine.
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Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Reaction mechanism for the formation of sulfonamides.
Applications in Drug Discovery and Development
The 5-chloro-2,4-difluorophenylsulfonyl moiety is a valuable pharmacophore in modern drug design. The fluorine atoms can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can aid in cell membrane permeability.[1] The chlorine atom provides an additional point for interaction and can influence the overall electronic properties of the molecule.
Case Study: Kinase Inhibitors
A notable application of this structural motif is in the development of kinase inhibitors for the treatment of cancer. For instance, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) has been synthesized, incorporating a 5-chloro-2,4-difluorobenzenesulfonyl group. This compound has demonstrated significant activity against various drug-resistant mutations in non-small cell lung cancer (NSCLC).
While a detailed synthetic route starting from 5-Chloro-2,4-difluorobenzenesulfonyl chloride for this specific inhibitor is not published, the general sulfonamide formation protocol described above is the key step to attach the sulfonyl group to the core amine structure of the inhibitor.
Caption: Role of 5-Chloro-2,4-difluorobenzenesulfonyl chloride in drug discovery.
Safety and Handling
5-Chloro-2,4-difluorobenzenesulfonyl chloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place.
Table 3: Hazard Information
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage. |
| H318 | Causes serious eye damage. |
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-2,4-difluorobenzenesulfonyl chloride is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of reactive and modulating functional groups allows for the efficient creation of novel compounds with enhanced biological properties. A thorough understanding of its chemistry and handling is essential for its safe and effective use in the laboratory.
